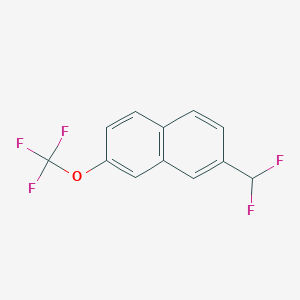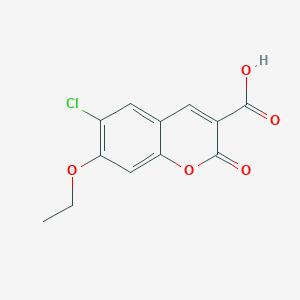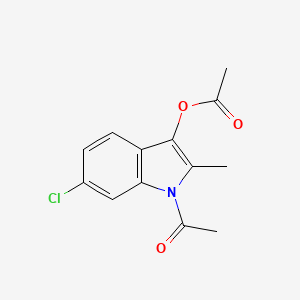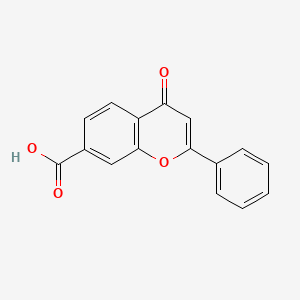
2-(Difluoromethyl)-7-(trifluoromethoxy)naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Difluorometil)-7-(trifluorometoxi)naftaleno es un compuesto aromático fluorado que ha generado un interés significativo en varios campos de investigación debido a sus propiedades químicas únicas
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-(Difluorometil)-7-(trifluorometoxi)naftaleno generalmente implica la introducción de grupos difluorometil y trifluorometoxi en un andamiaje de naftaleno. Un método común implica el uso de reactivos de difluorometilación y trifluorometilación bajo condiciones de reacción específicas. Por ejemplo, la difluorometilación se puede lograr utilizando radicales difluorometil generados a partir de haluros de difluorometil en presencia de iniciadores radicales . La trifluorometilación se puede llevar a cabo utilizando agentes trifluorometilantes como el yoduro de trifluorometil o los sulfonatos de trifluorometil .
Métodos de producción industrial
La producción industrial de 2-(Difluorometil)-7-(trifluorometoxi)naftaleno puede implicar rutas sintéticas escalables que aseguren un alto rendimiento y pureza. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar la eficiencia del proceso de síntesis. Además, el desarrollo de técnicas de purificación robustas, como la cromatografía y la cristalización, es esencial para obtener el compuesto deseado con alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
2-(Difluorometil)-7-(trifluorometoxi)naftaleno puede sufrir varios tipos de reacciones químicas, que incluyen:
Reactivos y condiciones comunes
Los reactivos comunes utilizados en las reacciones de 2-(Difluorometil)-7-(trifluorometoxi)naftaleno incluyen agentes halogenantes, agentes oxidantes, agentes reductores y varios catalizadores. Las condiciones de reacción, como la temperatura, el solvente y el tiempo de reacción, se optimizan en función de la transformación deseada.
Productos principales formados
Los productos principales formados a partir de las reacciones de 2-(Difluorometil)-7-(trifluorometoxi)naftaleno dependen del tipo de reacción específico. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en el anillo de naftaleno.
Aplicaciones Científicas De Investigación
2-(Difluorometil)-7-(trifluorometoxi)naftaleno tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: El compuesto se utiliza como bloque de construcción en la síntesis de moléculas orgánicas complejas y como reactivo en diversas transformaciones químicas.
Biología: Sus propiedades químicas únicas lo convierten en una herramienta valiosa en el estudio de los sistemas biológicos, incluida la inhibición de enzimas e interacciones proteína-ligando.
Industria: Se utiliza en el desarrollo de materiales avanzados, como polímeros fluorados y recubrimientos, debido a su estabilidad y reactividad.
Mecanismo De Acción
El mecanismo de acción de 2-(Difluorometil)-7-(trifluorometoxi)naftaleno implica su interacción con objetivos moleculares y vías específicas. La presencia de átomos de flúor puede mejorar la afinidad de unión del compuesto a las proteínas y enzimas diana, lo que lleva a la inhibición o modulación de su actividad. La reactividad del compuesto también puede facilitar la formación de enlaces covalentes con moléculas biológicas, lo que influye aún más en sus efectos biológicos.
Comparación Con Compuestos Similares
Compuestos similares
2-(Difluorometil)-7-(trifluorometil)naftaleno: Estructura similar pero con un grupo trifluorometil en lugar de un grupo trifluorometoxi.
2-(Difluorometil)-7-(difluorometoxi)naftaleno: Estructura similar pero con un grupo difluorometoxi en lugar de un grupo trifluorometoxi.
2-(Trifluorometil)-7-(trifluorometoxi)naftaleno: Estructura similar pero con un grupo trifluorometil en lugar de un grupo difluorometil.
Singularidad
2-(Difluorometil)-7-(trifluorometoxi)naftaleno es único debido a la combinación de grupos difluorometil y trifluorometoxi en el anillo de naftaleno. Esta combinación única confiere propiedades químicas distintivas, como una mayor estabilidad, reactividad y potencial actividad biológica, lo que lo convierte en un compuesto valioso para diversas aplicaciones.
Propiedades
Fórmula molecular |
C12H7F5O |
|---|---|
Peso molecular |
262.17 g/mol |
Nombre IUPAC |
2-(difluoromethyl)-7-(trifluoromethoxy)naphthalene |
InChI |
InChI=1S/C12H7F5O/c13-11(14)8-2-1-7-3-4-10(6-9(7)5-8)18-12(15,16)17/h1-6,11H |
Clave InChI |
FMEKXBFWSZGDOZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC2=C1C=CC(=C2)OC(F)(F)F)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![5-Amino-1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11855563.png)

![2-Chloro-4-(4-fluorophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B11855572.png)
![tert-butyl N-[(Z)-1H-indol-6-ylmethylideneamino]carbamate](/img/structure/B11855574.png)
![8-Phenyl-[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B11855577.png)


